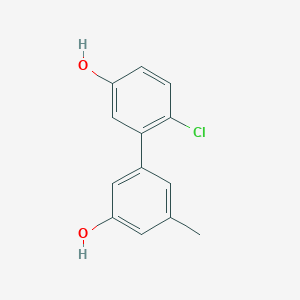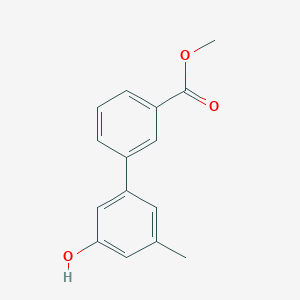
5-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% (5-(4-Cl-3-CN-Ph)-2-MePh-95%) is a chemical compound used in various scientific research applications. It is a white to off-white crystalline powder with a melting point of 65-68°C and a solubility of 0.8 g/L. 5-(4-Cl-3-CN-Ph)-2-MePh-95% is a widely used reagent in the fields of organic chemistry and biochemistry. It is used in a variety of applications, including synthesis, biochemical assays, and pharmacological research.
Applications De Recherche Scientifique
5-(4-Cl-3-CN-Ph)-2-MePh-95% is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals, dyes, and polymers. It is also used in biochemical assays, such as enzyme assays and immunoassays. 5-(4-Cl-3-CN-Ph)-2-MePh-95% is also used in pharmacological research, as it is a potent inhibitor of cytochrome P450 enzymes.
Mécanisme D'action
5-(4-Cl-3-CN-Ph)-2-MePh-95% is a potent inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are a family of enzymes that are involved in the metabolism of drugs and other xenobiotics. 5-(4-Cl-3-CN-Ph)-2-MePh-95% binds to the active site of the cytochrome P450 enzyme and inhibits its activity, thus preventing the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
5-(4-Cl-3-CN-Ph)-2-MePh-95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(4-Cl-3-CN-Ph)-2-MePh-95% can inhibit the activity of cytochrome P450 enzymes. In vivo studies have shown that 5-(4-Cl-3-CN-Ph)-2-MePh-95% can reduce the metabolism of drugs and other xenobiotics, leading to an increased bioavailability of these compounds. 5-(4-Cl-3-CN-Ph)-2-MePh-95% has also been shown to have anti-inflammatory, antioxidant, and anti-tumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Cl-3-CN-Ph)-2-MePh-95% has several advantages for use in laboratory experiments. It is a relatively inexpensive chemical, and it is easily synthesized from readily available starting materials. It is also a potent inhibitor of cytochrome P450 enzymes, making it useful for studying the metabolism of drugs and other xenobiotics. However, 5-(4-Cl-3-CN-Ph)-2-MePh-95% also has some limitations. It is not very soluble in water, making it difficult to dissolve and use in aqueous solutions. Additionally, it is not very stable, and it can decompose over time.
Orientations Futures
There are a number of potential future directions for research on 5-(4-Cl-3-CN-Ph)-2-MePh-95%. One potential direction is to explore the use of 5-(4-Cl-3-CN-Ph)-2-MePh-95% as an inhibitor of other enzymes, such as proteases and lipases. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-(4-Cl-3-CN-Ph)-2-MePh-95%, such as its anti-inflammatory, antioxidant, and anti-tumor activities. Finally, further research could be conducted to explore the potential pharmacokinetic and pharmacodynamic properties of 5-(4-Cl-3-CN-Ph)-2-MePh-95%.
Méthodes De Synthèse
5-(4-Cl-3-CN-Ph)-2-MePh-95% is synthesized through the reaction of 4-chloro-3-cyanophenol and 2-methylphenol. The reaction is conducted in an aqueous solution at a temperature of 100°C for one hour. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. After the reaction is complete, the product is isolated by precipitation and recrystallization.
Propriétés
IUPAC Name |
2-chloro-5-(3-hydroxy-4-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-2-3-11(7-14(9)17)10-4-5-13(15)12(6-10)8-16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXQKSSLRQUNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683903 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-31-4 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371790.png)
![3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371797.png)





